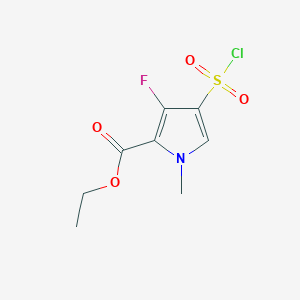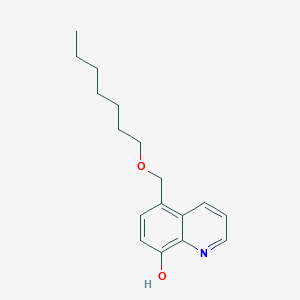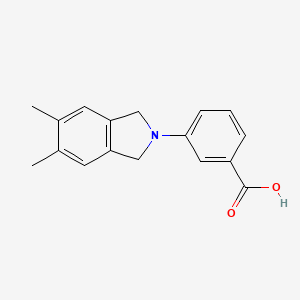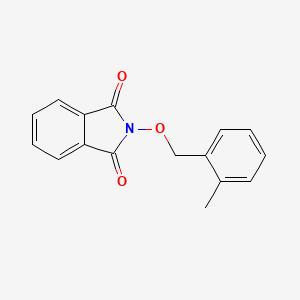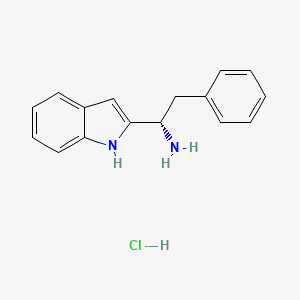
Cis-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona: es un compuesto químico con la fórmula molecular C18H30O2 y un peso molecular de 278,43 g/mol. Este compuesto es conocido por su estructura única, que incluye un núcleo hexahidroindenona con un grupo hidroxilo y una cadena lateral dimetilheptilo. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona implica varios pasosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar la estereoquímica deseada.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, sistemas de flujo continuo y técnicas de purificación avanzadas como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: Cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El compuesto se puede reducir para formar diferentes derivados alcohólicos.
Sustitución: La cadena lateral dimetilheptilo se puede sustituir por otros grupos alquilo o funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar varios haluros de alquilo y nucleófilos en condiciones básicas o ácidas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo da como resultado una cetona, mientras que la reducción puede producir diferentes alcoholes .
Aplicaciones Científicas De Investigación
Cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona se utiliza en diversos campos de investigación científica, entre ellos:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos en vías biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona implica su interacción con objetivos moleculares específicos. El grupo hidroxilo y la cadena lateral dimetilheptilo desempeñan un papel crucial en su afinidad de unión y actividad. El compuesto puede interactuar con enzimas, receptores u otras proteínas, modulando su función y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
- Cis-2-(2,6-dimetilheptil)-3-oxo-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona
- Trans-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona
Comparación: Cis-2-(2,6-dimetilheptil)-3-hidroxi-3a,4,5,6,7,7a-hexahidro-1H-inden-1-ona es único debido a su estereoquímica y grupos funcionales específicos. En comparación con compuestos similares, puede exhibir diferente reactividad, afinidad de unión y actividad biológica.
Propiedades
Fórmula molecular |
C18H30O2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
(3aS,7aR)-2-(2,6-dimethylheptyl)-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-12(2)7-6-8-13(3)11-16-17(19)14-9-4-5-10-15(14)18(16)20/h12-15,19H,4-11H2,1-3H3/t13?,14-,15+/m0/s1 |
Clave InChI |
XJNQZMDASJMLKT-NOYMGPGASA-N |
SMILES isomérico |
CC(C)CCCC(C)CC1=C([C@H]2CCCC[C@H]2C1=O)O |
SMILES canónico |
CC(C)CCCC(C)CC1=C(C2CCCCC2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


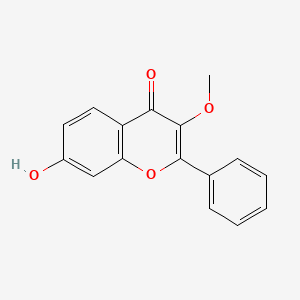

silane](/img/structure/B11848895.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)

